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molecular formula C6H13NO3S B8641691 3-(cyclopropylamino)propane-1-sulfonic Acid CAS No. 720699-44-5

3-(cyclopropylamino)propane-1-sulfonic Acid

Cat. No. B8641691
M. Wt: 179.24 g/mol
InChI Key: VLCUXLMAJCSBIM-UHFFFAOYSA-N
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Patent
US09062028B2

Procedure details

To a solution of 1,3-propane sultone (2.246 g, 18.39 mmol) in THF (20.0 mL) was added cyclopropanamine (1.214 mL, 17.51 mmol) at room temperature. Upon completion of addition, the reaction mixture was stirred at 40° C. for 30 min, at which point the mixture became a thick white paste. At the conclusion of this period, the reaction mixture was vigorously stirred at 65° C. for 2 h. After cooling to room temperature, the resulting solid was collected by filtration to afford the tilted compound (0.522 g, 17% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 8.67 (br. s, 1H), 3.12 (t, J=6.9 Hz, 2H), 2.72-2.63 (m, 1H), 2.60 (t, J=6.8 Hz, 2H), 2.51-2.46 (m, 1H), 1.97-1.85 (m, 2H), 0.79-0.70 (m, 4H).
Quantity
2.246 g
Type
reactant
Reaction Step One
Quantity
1.214 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
17%

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:7][S:4](=[O:6])(=[O:5])[O:3][CH2:2]1.[CH:8]1([NH2:11])[CH2:10][CH2:9]1>C1COCC1>[CH:8]1([NH:11][CH2:2][CH2:1][CH2:7][S:4]([OH:3])(=[O:6])=[O:5])[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
2.246 g
Type
reactant
Smiles
C1COS(=O)(=O)C1
Name
Quantity
1.214 mL
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 40° C. for 30 min, at which point the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
STIRRING
Type
STIRRING
Details
At the conclusion of this period, the reaction mixture was vigorously stirred at 65° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CC1)NCCCS(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.522 g
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 16.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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